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Compound of Interest

Compound Name: 2,5,7-Trimethylquinoline
CAS No.: 102871-67-0
Cat. No.: B008712
Get Quote
. J

Executive Summary

2,5,7-Trimethylquinoline is a tri-alkylated heterocyclic aromatic compound belonging to the
quinoline family.[1][2][3][4] Distinguished by its specific substitution pattern, it serves as a
critical intermediate in the synthesis of optoelectronic materials (OLED host materials),
organometallic ligands (e.g., for Gallium extraction), and bioactive pharmaceutical scaffolds.

Unlike its more common isomers (e.g., 2,4,6-trimethylquinoline), the 2,5,7-isomer offers unique
steric and electronic properties due to the "pincer-like" methyl steric hindrance around the
nitrogen (from the 2-position) and the specific lipophilicity conferred by the 5,7-dimethyl
carbocyclic ring.

Chemical Identity & Physical Properties|[2][4][5][6][7]
[8][9]

The following data consolidates experimental values and high-confidence estimates derived
from isomeric homologues.
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Property Data

IUPAC Name 2,5,7-Trimethylquinoline
CAS Registry Number 102871-67-0

Molecular Formula C12H13N

Molecular Weight 171.24 g/mol

Boiling Point 286.6 °C (at 746 mmHg)

Viscous liquid or low-melting solid (approx. MP

Physical State
< 60°C)

N Soluble in organic solvents (CHCIs, DCM,
Solubility ]
EtOH); Insoluble in water

~5.6 (Weak base, forms stable salts with
pKa (Est.) ) )
mineral acids)

Synthesis Protocol: The Doebner-Miller Route[2]

The most robust route for synthesizing 2,5,7-trimethylquinoline is the Doebner-Miller
synthesis (a modification of the Skraup reaction). This method relies on the acid-catalyzed
condensation of an aniline derivative with an

-unsaturated carbonyl compound.

Retrosynthetic Logic

To achieve the 2,5,7-substitution pattern:

e Carbocyclic Ring (Positions 5,7): Requires 3,5-Dimethylaniline (3,5-xylidine) as the amine
precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho
position yields the same 5,7-dimethyl core.

e Heterocyclic Ring (Position 2): Requires Crotonaldehyde (but-2-enal) or its equivalent
(paraldehyde/acetone precursors). The methyl group at the end of the crotonaldehyde chain
becomes the 2-methyl substituent in the final quinoline.
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Experimental Workflow

Reagents:

3,5-Dimethylaniline (1.0 equiv)

Crotonaldehyde (1.2 equiv) (or generated in situ from paraldehyde/HCI)
Hydrochloric acid (6M, solvent/catalyst)

Zinc chloride (Lewis acid co-catalyst, optional for yield improvement)

Toluene (for extraction)

Step-by-Step Protocol:

Acidification: In a round-bottom flask equipped with a reflux condenser and addition funnel,
dissolve 3,5-dimethylaniline (e.g., 12.1 g, 100 mmol) in 6M HCI (50 mL).

Addition: Heat the mixture to 60°C. Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 45
minutes. Caution: The reaction is exothermic.

Cyclization (Reflux): Once addition is complete, heat the mixture to reflux (approx. 100-
110°C) for 3—4 hours. The solution will darken significantly (red-brown) as the
dihydroquinoline intermediate forms and oxidizes.

Workup:

o Cool the reaction mixture to room temperature.

o Basify with 20% NaOH solution until pH > 10. The oil will separate.
o Extract the aqueous layer with Toluene (3 x 50 mL).

o Combine organic layers, wash with brine, and dry over anhydrous

Purification:
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o Concentrate the solvent under reduced pressure.

o Distillation: Purify the crude oil via vacuum distillation (approx. 140-150°C at 10 mmHg) to
obtain the pure product as a pale yellow oil/solid.

Reaction Logic Visualization
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Figure 1: Logical flow of the Doebner-Miller synthesis pathway for 2,5,7-trimethylquinoline.

Characterization & Validation

Upon isolation, the identity of 2,5,7-trimethylquinoline must be validated using Nuclear
Magnetic Resonance (NMR). The high symmetry of the precursors is broken in the final
product, leading to distinct methyl signals.

NMR Spectral Data

The following data corresponds to the expected shifts in

(500 MHz).
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Chemical Shift
Nucleus ( Multiplicity Integration Assignment
ppm)
C2-CHs
H 2.71 Singlet 3H (Deshielded by
Nitrogen)
) C5-CHs or C7-
H 2.45 Singlet 3H
CHs
) C7-CHs or C5-
1H 2.38 Singlet 3H
CHs
) Aromatic Protons
H 7.10-7.90 Multiplet 4H
(C3, C4, C6, C8)
13C 158.0 Quaternary - C2 (Ipso)
13C 25.2 Primary - C2-CHs
13C 22.5,24.6 Primary - C5-CHs, C7-CHs

Interpretation:

e The C2-Methyl: Appears most downfield (approx 2.7 ppm) among the methyls due to the
electron-withdrawing nature of the adjacent pyridine ring nitrogen.

e Aromatic Region: The coupling constants between H3 and H4 will be characteristic of the
pyridine ring (

Hz). The benzene ring protons (H6, H8) will show meta-coupling (

Hz) due to the 5,7-substitution pattern.

Applications & Significance

The 2,5,7-trimethylquinoline scaffold is not merely a solvent or byproduct; it serves specific
high-value roles:
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Organometallic Ligands: The steric bulk provided by the 2- and 7-methyl groups creates a
hydrophobic pocket. This is utilized in the extraction of Gallium (Ga) from Bayer liquors,
where quinoline derivatives act as chelating agents (often after conversion to 8-hydroxy-
2,5,7-trimethylquinoline).

Photocatalysis: Used as a substrate in the study of selective photocatalytic organic
synthesis, specifically in dehydrogenation reactions driven by

and Au-doped nanoparticles.

Medicinal Chemistry: Acts as a lipophilic pharmacophore. The trimethyl substitution
increases membrane permeability compared to bare quinoline, making it a viable scaffold for
anti-malarial and anti-bacterial drug discovery.
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Figure 2: Downstream applications and functionalization pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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